2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile
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Overview
Description
2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile is a chemical compound with the molecular formula C13H16N2O It is characterized by the presence of a pyrrolidine ring, a benzonitrile group, and a hydroxymethyl substituent
Preparation Methods
The synthesis of 2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile typically involves the reaction of a pyrrolidine derivative with a benzonitrile precursor. One common synthetic route includes the use of a hydroxymethylpyrrolidine, which undergoes a nucleophilic substitution reaction with a benzonitrile compound under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield of the final product.
Chemical Reactions Analysis
2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide, potassium carbonate). The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and benzonitrile group are key structural features that enable the compound to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile can be compared with other similar compounds, such as:
2-(Hydroxymethyl)pyrrolidine: A simpler compound with similar structural features but lacking the benzonitrile group.
Benzonitrile derivatives: Compounds with a benzonitrile group but different substituents on the aromatic ring.
Pyrrolidine derivatives: Compounds with various substituents on the pyrrolidine ring, which can influence their biological activity and chemical reactivity.
The uniqueness of this compound lies in its combination of a pyrrolidine ring and a benzonitrile group, which imparts specific chemical and biological properties that are not observed in simpler or structurally different analogs.
Properties
IUPAC Name |
2-[[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-8-11-4-1-2-5-12(11)9-15-7-3-6-13(15)10-16/h1-2,4-5,13,16H,3,6-7,9-10H2/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUCUYWEKLSNMR-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2C#N)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC=CC=C2C#N)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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